molecular formula C14H21N3O3 B2361538 1-(2-(4-Ethylphenoxy)acetyl)-4-(N-propyl)semicarbazide CAS No. 896537-32-9

1-(2-(4-Ethylphenoxy)acetyl)-4-(N-propyl)semicarbazide

Cat. No.: B2361538
CAS No.: 896537-32-9
M. Wt: 279.34
InChI Key: RCBMFGSHMFXOHT-UHFFFAOYSA-N
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Description

1-(2-(4-Ethylphenoxy)acetyl)-4-(N-propyl)semicarbazide is an organic compound that belongs to the class of semicarbazides. Semicarbazides are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of an ethylphenoxy group, an acetyl group, and a propyl-substituted semicarbazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Ethylphenoxy)acetyl)-4-(N-propyl)semicarbazide typically involves the reaction of 4-ethylphenol with chloroacetyl chloride to form 2-(4-ethylphenoxy)acetyl chloride. This intermediate is then reacted with N-propylsemicarbazide under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The choice of solvents, temperature control, and reaction time are critical factors in ensuring the efficiency and safety of the industrial process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Ethylphenoxy)acetyl)-4-(N-propyl)semicarbazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or phenoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted semicarbazides or phenoxy derivatives.

Scientific Research Applications

1-(2-(4-Ethylphenoxy)acetyl)-4-(N-propyl)semicarbazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Agriculture: The compound is explored for its use as a pesticide or herbicide, leveraging its chemical reactivity to target specific pests or weeds.

    Material Science: It is investigated for its potential use in the synthesis of polymers or as a precursor for advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(4-Ethylphenoxy)acetyl)-4-(N-propyl)semicarbazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In biological systems, it may interfere with DNA replication or protein synthesis, contributing to its antimicrobial or anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(4-Methylphenoxy)acetyl)-4-(N-propyl)semicarbazide
  • 1-(2-(4-Chlorophenoxy)acetyl)-4-(N-propyl)semicarbazide
  • 1-(2-(4-Fluorophenoxy)acetyl)-4-(N-propyl)semicarbazide

Uniqueness

1-(2-(4-Ethylphenoxy)acetyl)-4-(N-propyl)semicarbazide is unique due to the presence of the ethyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, making it more or less soluble in different solvents, and can also impact its interaction with biological targets compared to its methyl, chloro, or fluoro analogs.

Properties

IUPAC Name

1-[[2-(4-ethylphenoxy)acetyl]amino]-3-propylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-3-9-15-14(19)17-16-13(18)10-20-12-7-5-11(4-2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,16,18)(H2,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBMFGSHMFXOHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NNC(=O)COC1=CC=C(C=C1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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